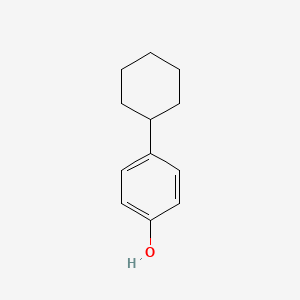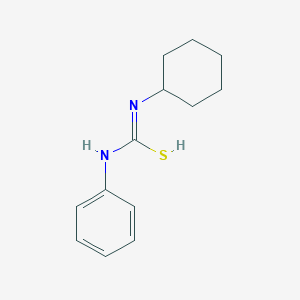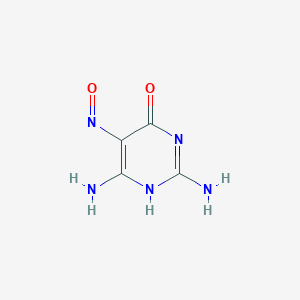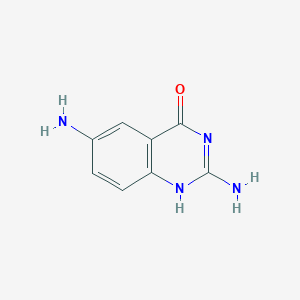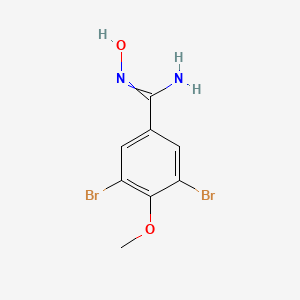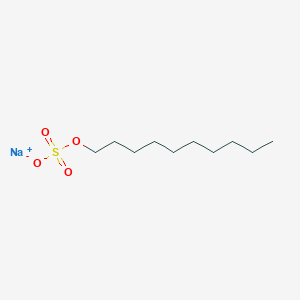
sodium;decyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium decyl sulfate: is an anionic surfactant with the chemical formula CH₃(CH₂)₉OSO₃Na . It is commonly used in various industrial and scientific applications due to its excellent emulsifying, dispersing, and wetting properties . This compound is part of the broader family of alkyl sulfates, which are known for their ability to reduce surface tension and form micelles in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium decyl sulfate is typically synthesized through the sulfation of decanol (decyl alcohol) followed by neutralization with sodium hydroxide . The reaction can be summarized as follows:
Sulfation: Decanol reacts with sulfur trioxide (SO₃) to form decyl sulfate. [ \text{C₁₀H₂₁OH} + \text{SO₃} \rightarrow \text{C₁₀H₂₁OSO₃H} ]
Neutralization: The resulting decyl sulfate is then neutralized with sodium hydroxide (NaOH) to produce sodium decyl sulfate. [ \text{C₁₀H₂₁OSO₃H} + \text{NaOH} \rightarrow \text{C₁₀H₂₁OSO₃Na} + \text{H₂O} ]
Industrial Production Methods: In industrial settings, the sulfation process is often carried out in continuous reactors, such as falling film reactors, to ensure efficient and consistent production . The neutralization step is typically performed in a stirred tank reactor to achieve complete conversion and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium decyl sulfate primarily undergoes reactions typical of surfactants and sulfates, including:
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals (OH) in the presence of atmospheric oxygen.
Substitution: Various nucleophiles such as halides, under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Oxygenated derivatives of sodium decyl sulfate.
Substitution: Products depend on the nucleophile used, such as alkyl halides or other substituted sulfates.
Scientific Research Applications
Sodium decyl sulfate is widely used in scientific research due to its surfactant properties . Some key applications include:
Mechanism of Action
The primary mechanism of action of sodium decyl sulfate is its ability to reduce surface tension and form micelles in aqueous solutions . This property allows it to solubilize hydrophobic compounds and disrupt lipid membranes, making it effective in applications such as detergents and cell lysis . The molecular targets include lipid bilayers and hydrophobic regions of proteins, where it interacts with and disrupts the structure, leading to solubilization or denaturation .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): A longer-chain analog with similar surfactant properties but higher critical micelle concentration (CMC) and different micelle formation dynamics.
Sodium laureth sulfate (SLES): An ethoxylated derivative with enhanced solubility and milder effects on the skin, commonly used in personal care products.
Sodium tetradecyl sulfate: Used in medical applications for sclerotherapy, with a longer alkyl chain and different pharmacological properties.
Uniqueness: Sodium decyl sulfate is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications from industrial cleaners to biological research .
Properties
IUPAC Name |
sodium;decyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTJQQLJJCXOLP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
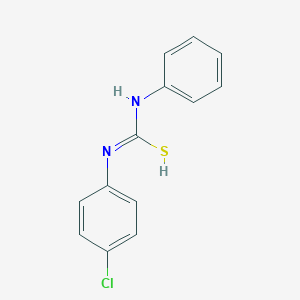
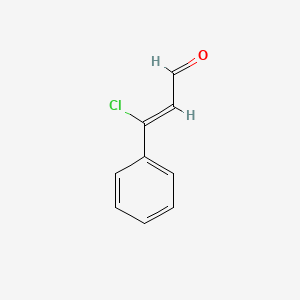
![4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride](/img/structure/B7723908.png)
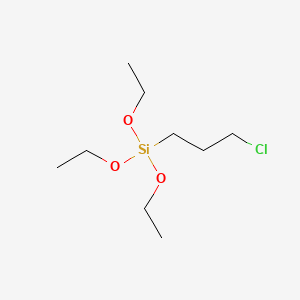
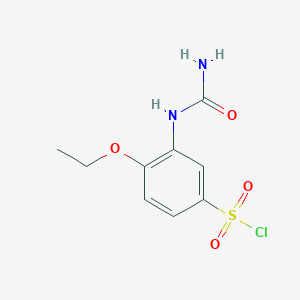
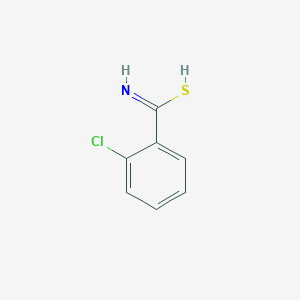
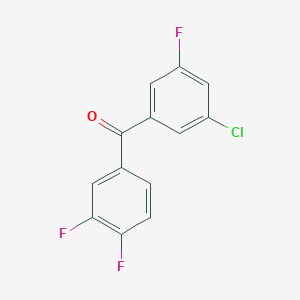
![1-[3-Chloro-5-(trifluoromethyl)pyridin-1-ium-2-yl]piperidine-4-carboxylate](/img/structure/B7723949.png)
